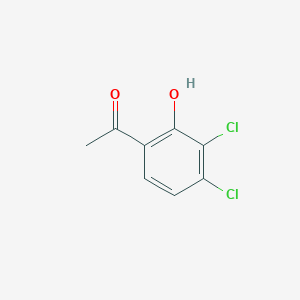

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dichloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWSRGXLFGVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556991 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-71-5 | |

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The synthesis of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one generally involves the introduction of the acetyl group onto a suitably substituted phenol ring bearing chlorine substituents. The key synthetic strategies include:

Friedel-Crafts Acylation:

This classical method involves the acylation of a dichlorinated hydroxybenzene derivative using acetyl halides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride. The reaction typically proceeds in non-polar solvents like carbon tetrachloride or dichloromethane under controlled temperature conditions (0°C to room temperature) to avoid side reactions and over-acylation.Halogenation of Hydroxyacetophenone Derivatives:

Starting from 2-hydroxyacetophenone, selective chlorination at the 3 and 4 positions can be achieved using chlorinating agents such as tert-butyl hypochlorite or sulfuryl chloride under mild conditions (e.g., 15°C, subdued light) in solvents like chloroform or dichloromethane. This method allows for stepwise introduction of chlorine substituents after the acetyl group is installed.Condensation Reactions:

Some literature suggests condensation of appropriate substituted phenols with acetylating agents or via Claisen-Schmidt type reactions to form hydroxyacetophenone derivatives, followed by selective chlorination.

Specific Reported Methods

Reaction Conditions and Optimization

Temperature: Most chemical acylation and chlorination reactions are conducted between 0°C and room temperature to maintain selectivity and minimize side reactions. Enzymatic methods operate at mild temperatures (24-45°C) suitable for biocatalysts.

Solvents: Non-polar solvents such as carbon tetrachloride and dichloromethane are preferred for Friedel-Crafts acylation due to their ability to dissolve reactants and stabilize intermediates. Polar aprotic solvents like dimethylformamide or sulfolane may be used in related organometallic reactions.

Catalysts: Aluminum chloride is the classical Lewis acid catalyst for acylation. Phase transfer catalysts and metal fluorides are used in related fluorination or halogenation reactions but are less relevant here.

Reaction Time: Chemical acylation typically completes within hours, while enzymatic reactions may require longer times (up to 36 hours) for full conversion.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of dichlorophenol/anisole with acetyl halide, AlCl3 catalyst | High yield, well-established | Requires strict temperature control, uses corrosive catalysts |

| Selective Chlorination | Chlorination of 2-hydroxyacetophenone with tert-butyl hypochlorite or sulfuryl chloride | Mild conditions, selective dichlorination | Multi-step process if starting from non-chlorinated precursors |

| Enzymatic Reduction (related intermediates) | Biocatalysis using ketoreductase enzymes | High stereoselectivity, environmentally friendly | Limited to chiral intermediates, longer reaction times |

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and 4 undergo nucleophilic aromatic substitution under controlled conditions.

Hydroxylation

Reaction with aqueous sodium hydroxide at elevated temperatures (80–100°C) replaces chlorine atoms with hydroxyl groups. For example:

Yields depend on reaction time and stoichiometry of hydroxide ions .

Chlorination

Further chlorination with chlorine gas in glacial acetic acid introduces additional chlorine substituents. This reaction requires temperatures below 20°C to prevent over-chlorination .

Condensation Reactions

The ketone group participates in condensation with nitrogen-containing nucleophiles.

Hydrazine Derivatives

Reaction with hydrazine hydrate in ethanol under reflux forms hydrazones:

These derivatives serve as intermediates for heterocyclic syntheses (e.g., pyrazoles, triazoles) .

Thiourea Reactions

Condensation with thiourea in ethanol yields bis-thiourea adducts, which cyclize under acidic conditions to form dithiazole derivatives :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thiourea (2 eq) | Ethanol, reflux, 2 h | 1,1-(5-Acetyl-4-hydroxy-1,3-phenylene)bis(thiourea) | 78% |

Radical Addition-Cyclization

Under visible-light catalysis with Ru(bpy)₃Cl₂, the compound undergoes radical-based cascade reactions. For example, with ethyl bromodifluoroacetate:

-

CF₂ radical addition to the α,β-unsaturated ketone.

-

Cyclization via hydroxyl group participation.

Key Data from Photoredox Reactions

| Catalyst | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ (1 mol%) | NaHSO₃ | DMSO | 24 h | 81% |

Acid-Catalyzed Cyclization

In the presence of H₂SO₄ or HCl, the compound forms fused heterocycles. For instance:

-

Reaction with hexane-2,5-dione yields pyrrol-1-yl derivatives .

-

Cyclization with pentane-2,4-dione produces pyrazole derivatives .

Oxidation

Treatment with hydrogen peroxide in acetic acid oxidizes side chains or modifies substituents. This is critical for introducing hydroxyl groups or epoxides .

Reduction

Catalytic hydrogenation (e.g., Raney Ni) reduces ketones to secondary alcohols, though this is less common due to steric hindrance from chlorine substituents .

Esterification

The phenolic hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:

This reaction is pH-sensitive and proceeds optimally in anhydrous conditions .

Stability and Reactivity Notes

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one exhibit promising antimicrobial properties. A study reported the synthesis of various derivatives that showed activity against multidrug-resistant bacterial strains. The compound's structure allows for modifications that enhance its efficacy against specific pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For instance, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines. The introduction of dichloro and hydroxy groups is believed to play a crucial role in the compound's mechanism of action, potentially leading to apoptosis in cancer cells .

Agricultural Applications

Herbicidal Properties

this compound has shown herbicidal activity in preliminary studies. It acts by inhibiting specific biochemical pathways in plants, leading to growth suppression. This property can be harnessed for developing new herbicides that target broadleaf weeds while minimizing harm to cereal crops .

Pesticide Development

The compound's structure allows for modifications that can enhance its effectiveness as a pesticide. Research is ongoing to evaluate its efficacy against common agricultural pests and its safety profile when used in field conditions .

Material Sciences

Polymer Additives

In material sciences, this compound is being investigated as an additive in polymer formulations. Its inclusion can improve the thermal stability and mechanical properties of the resulting materials. Studies are exploring its compatibility with various polymer matrices and the resulting effects on material performance .

Data Summary Table

Case Studies

-

Antimicrobial Efficacy Study

A recent study synthesized multiple derivatives of this compound and tested them against WHO-priority pathogens. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for clinical applications in treating resistant infections . -

Herbicidal Activity Assessment

Field trials were conducted to assess the herbicidal effectiveness of the compound on common weeds in cereal crops. The results showed a marked reduction in weed biomass without adversely affecting crop yield, indicating its potential utility in sustainable agriculture practices . -

Polymer Development Research

Investigations into the use of this compound as a polymer additive revealed improvements in both mechanical strength and thermal resistance of bio-based polymers. This opens avenues for environmentally friendly materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Key Structural and Functional Differences

The biological and chemical properties of aryl ketones are highly dependent on the position and type of substituents. Below is a comparative analysis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one with analogous compounds:

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| This compound | C₈H₆Cl₂O₂ | 3,4-dichloro; 2-hydroxy | High reactivity due to electron-withdrawing Cl groups; enzyme inhibitor |

| 1-(2,4-Dichlorophenyl)-2-hydroxyethanone | C₈H₆Cl₂O₂ | 2,4-dichloro; 2-hydroxy | Different Cl substitution pattern; lower bioactivity in antifungal screens |

| 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one | C₉H₉ClO₂ | 5-chloro; 2-hydroxy; 3-methyl | Methyl group enhances lipophilicity; used in antimicrobial studies |

| 1-(2-Chloro-4-methylphenyl)ethan-1-one | C₉H₉ClO | 2-chloro; 4-methyl | Balanced electron effects; intermediate in fungicide synthesis |

| 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one | C₈H₇ClO₂ | 3-chloro; 2-hydroxy | Lacks 4-Cl; reduced steric hindrance; lower enzyme affinity |

Biological Activity

Introduction

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, also known as 3',5'-dichloro-2'-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H6Cl2O2

- Molecular Weight: 207.04 g/mol

- Structure: The compound features a phenolic hydroxyl group and dichloro substitutions that enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with enzymes and receptors.

- Lipophilicity: The presence of chlorine atoms increases lipophilicity, aiding membrane penetration and enhancing bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against Gram-positive bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Clostridium difficile | 128 |

These results indicate that the compound has potential as a therapeutic agent against antibiotic-resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, in A549 human lung cancer cell lines, the compound reduced cell viability significantly:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 3',5'-Dichloro-2'-hydroxyacetophenone | 21.2 | <0.001 |

This suggests that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Resistance

A study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens highlighted its potential as a novel antimicrobial agent. The compound was tested against various strains harboring resistance determinants, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Research

Another research initiative explored the anticancer effects of the compound in various cancer models. The incorporation of the dichloro substitution was found to enhance cytotoxicity significantly compared to non-substituted analogs. This study underlines the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3,4-dichloro-2-hydroxyphenyl)ethan-1-one, and how can regioselectivity be controlled during chlorination and hydroxylation steps?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation using acetyl chloride and a substituted benzene derivative. For regioselective chlorination, directing effects of hydroxyl and acetyl groups must be considered. For example, hydroxyl groups typically direct electrophilic substitution to ortho/para positions. Protective strategies (e.g., silylation of the hydroxyl group) may prevent undesired side reactions during chlorination. Post-synthetic deprotection can restore the hydroxyl moiety. Similar multi-step approaches are described in the synthesis of structurally related fluorenone derivatives . Friedel-Crafts conditions for analogous compounds are detailed in Ashford’s Dictionary of Industrial Chemicals .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substituent positions (e.g., hydroxyl protons at δ ~10–12 ppm in DMSO-d6). Coupling patterns in aromatic regions clarify substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClO, theoretical MW: 205.97). NIST databases provide reference spectra for related dichloro-acetophenones .

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regiochemistry. Absorption corrections (e.g., empirical spherical harmonic models) improve data accuracy for heavy atoms like chlorine .

Q. How can solubility challenges be addressed during purification of this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CCl) is limited due to hydrophobic aromatic rings. Recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients is recommended. Solubility data for analogous compounds in CCl and CS are available in NIST reports .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichloro and 2-hydroxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms activate the ketone toward nucleophilic attack, while the hydroxyl group (via hydrogen bonding) stabilizes transition states. Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation via kinetic studies (e.g., monitoring reactions with amines or hydrazines) is advised. Similar electronic analyses are applied to halogenated acetophenones in medicinal chemistry studies .

Q. What strategies resolve contradictions in crystallographic data refinement for chlorine-containing derivatives?

- Methodological Answer : Chlorine’s high electron density causes absorption anisotropies in X-ray data. Empirical corrections using spherical harmonic functions (implemented in SHELXL) mitigate these effects . Twin refinement may be necessary for crystals with pseudo-symmetry. Case studies for dichloro-acetophenones demonstrate R-factor improvements from 0.15 to 0.05 after absorption correction .

Q. How can computational chemistry predict the compound’s potential as a ligand in coordination complexes?

- Methodological Answer : Molecular docking or molecular dynamics simulations assess binding affinity with metal ions (e.g., Cu, Fe). The hydroxyl and ketone groups are potential chelation sites. IR spectral shifts (e.g., C=O stretching at ~1680 cm moving to ~1600 cm upon complexation) validate predictions experimentally. Comparative studies with 2,4-dichloro derivatives highlight steric and electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.